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Introduction

SR14150 is a synthetic, non-peptide molecule that acts as a moderately selective partial
agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like
1 (ORL1) receptor. It also exhibits partial agonist activity at the mu-opioid receptor (MOR).[1]
This dual activity makes SR14150 a compound of interest in preclinical pain research,
particularly in models of chronic pain. These application notes provide detailed information on
the administration routes, experimental protocols, and underlying signaling pathways of
SR14150 to guide researchers in its use for preclinical studies.

Data Presentation
Table 1: In Vitro Receptor Binding and Functional

Activity of SR14150

Mu-Opioid Selectivity

Parameter NOP Receptor Reference
Receptor (NOP vs. Mu)
Binding Affinity
_ 1.5 nM 30 nM 20-fold [1]
(Ki)
Functional
Activity Partial Agonist Partial Agonist - [1]
(*>SIGTPYS)
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Table 2: Recommended Dosing for Subcutaneous
Admini : f SR14150 in Mi

Dosage . Anticipated .
Vehicle Pain Model Reference
(mgl/kg) Effect

1-2% DMSO in
0.5% . ) Spinal Nerve

3 Antinociception o [1]
hydroxypropylcell Ligation (SNL)

ulose

1-2% DMSO in

10 0.5% Antinociception &  Spinal Nerve 1
hydroxypropylcell  Antiallodynia Ligation (SNL)
ulose

Note: Higher doses of SR14150 may cause sedation and loss of muscle tone.[1]

Signaling Pathways

Activation of the NOP receptor by SR14150 initiates a cascade of intracellular signaling events,
primarily through the Gai/o subunit of the G protein. This leads to the inhibition of adenylyl
cyclase, resulting in decreased cyclic AMP (CAMP) levels. Concurrently, the Gy subunit
modulates ion channel activity, leading to the activation of inwardly rectifying potassium (Kir)
channels and the inhibition of voltage-gated calcium channels (VGCC). These actions
collectively reduce neuronal excitability. Additionally, NOP receptor activation can stimulate the
mitogen-activated protein kinase (MAPK) pathway, influencing longer-term cellular processes.
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Experimental Protocols
Experimental Workflow for In Vivo Pain Models

The following diagram outlines a typical workflow for assessing the analgesic effects of

SR14150 in preclinical models of pain.
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SR14150 signaling cascade via the NOP receptor.
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General workflow for in vivo pain studies.
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Protocol 1: Subcutaneous (s.c.) Administration of
SR14150 in Mice

This protocol is designed for investigating the antinociceptive and antiallodynic effects of
SR14150 in mouse models of pain.

Materials:

SR14150 hydrochloride salt

e Dimethyl sulfoxide (DMSO)

» Hydroxypropylcellulose (0.5% in sterile water)

o Sterile 1 mL syringes with 27-30 gauge needles

e Animal balance

e \ortex mixer

o Appropriate mouse model of pain (e.g., Spinal Nerve Ligation)

Procedure:

e Vehicle Preparation: Prepare a 0.5% solution of hydroxypropylcellulose in sterile water.

e SR14150 Solution Preparation:

o Dissolve SR14150 in a minimal amount of DMSO (1-2% of the final volume).

o Add the 0.5% hydroxypropylcellulose solution to achieve the desired final concentration
(e.g., for a 10 mg/kg dose in a 25 g mouse receiving 0.1 mL, the concentration would be
2.5 mg/mL).

o Vortex the solution until the compound is fully dissolved.

e Animal Dosing:
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o Weigh each animal to accurately determine the injection volume.
o Gently restrain the mouse and lift the skin on the back to form a tent.

o Insert the needle into the subcutaneous space and inject the prepared SR14150 solution.
The typical injection volume is 0.1 mL per 25 g of body weight.[1]

e Behavioral Testing:

o Conduct behavioral tests (e.g., tail-flick, von Frey) at predetermined time points post-
injection (e.g., 30, 60, 90 minutes) to assess the compound's effect.

Protocol 2: General Intravenous (i.v.) Administration in
Mice (Tail Vein)

Note: This is a general protocol and should be optimized for SR14150. The vehicle for
intravenous administration of SR14150 has not been explicitly reported and would need to be
determined (e.g., saline with a co-solvent like PEG400 or Solutol HS 15, ensuring solubility and
safety).

Materials:

SR14150

Appropriate sterile vehicle

Mouse restrainer

Heat lamp (optional)

Sterile 29-31 gauge insulin syringes

70% ethanol

Procedure:

e SR14150 Solution Preparation: Prepare a sterile, particle-free solution of SR14150 in a
suitable intravenous vehicle.
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e Animal Preparation:
o Place the mouse in a restrainer.
o If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
o Wipe the tail with 70% ethanol.
e Injection:
o ldentify one of the lateral tail veins.
o Insert the needle, bevel up, into the vein at a shallow angle.

o Slowly inject the solution. Successful injection is indicated by the absence of a
subcutaneous bleb.

o Withdraw the needle and apply gentle pressure to the injection site.

Protocol 3: General Intraperitoneal (i.p.) Administration
in Mice

Note: This is a general protocol and should be optimized for SR14150. A suitable vehicle for
intraperitoneal administration would need to be selected.

Materials:

e SR14150

 Sterile vehicle (e.g., saline, PBS)

o Sterile 1 mL syringes with 25-27 gauge needles

Procedure:

o SR14150 Solution Preparation: Prepare a sterile solution of SR14150 in the chosen vehicle.

e Injection:
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[e]

Grasp the mouse by the scruff of the neck to restrain it.

Tilt the mouse's head downwards.

o

[¢]

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to
prevent damage to the bladder or cecum.

[¢]

Aspirate to ensure no fluid or blood is drawn back, then inject the solution.

Protocol 4: General Oral Gavage (p.0.) Administration in
Mice
Note: This is a general protocol and should be optimized for SR14150. The oral bioavailability

of SR14150 is not reported, and a suitable vehicle for oral administration needs to be
determined.

Materials:

SR14150

Appropriate vehicle (e.g., water, 0.5% methylcellulose)

Flexible or rigid gavage needle with a ball tip

Syringe
Procedure:

e SR14150 Solution/Suspension Preparation: Prepare a solution or a homogenous suspension
of SR14150 in the chosen vehicle.

e Administration:
o Securely restrain the mouse.
o Gently insert the gavage needle into the esophagus and advance it into the stomach.

o Slowly administer the compound.
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o Carefully remove the needle.

Conclusion

SR14150 is a valuable tool for investigating the role of the NOP receptor system in pain
modulation. The provided protocols, particularly for subcutaneous administration, offer a solid
foundation for conducting preclinical research. It is crucial for researchers to carefully consider
the choice of administration route, vehicle, and dosage, and to optimize these parameters for
their specific experimental needs. Further research is warranted to fully characterize the
pharmacokinetic profile of SR14150 and to explore its efficacy via other administration routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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